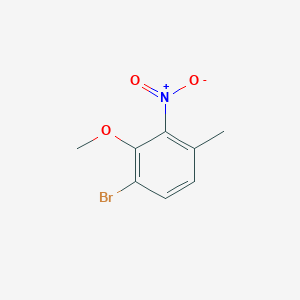

1-Bromo-2-methoxy-4-methyl-3-nitrobenzene

Description

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-2-methoxy-4-methyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-5-3-4-6(9)8(13-2)7(5)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAOIEWKLJOSPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1 Bromo 2 Methoxy 4 Methyl 3 Nitrobenzene

Precursor Design and Rational Selection for Substituted Benzene (B151609) Architectures

The rational selection of a starting material is the cornerstone of an efficient synthesis. An ideal precursor should be readily available and possess substituents that facilitate the regioselective introduction of the remaining groups. In designing a synthesis for 1-Bromo-2-methoxy-4-methyl-3-nitrobenzene, one must consider the directing effects of the bromo, methoxy (B1213986), methyl, and nitro groups.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-donating | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | Electron-donating | Activating | Ortho, Para |

| -Br (Bromo) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Electron-withdrawing | Strongly Deactivating | Meta |

Given these effects, a logical retrosynthetic analysis suggests that the strongly deactivating nitro group should be introduced late in the synthesis. Conversely, the activating methoxy and methyl groups should be present on the ring to direct the subsequent substitutions.

A plausible precursor for this synthesis is 1-bromo-2-methoxy-4-methylbenzene . In this intermediate, the powerful ortho, para-directing methoxy group and the secondary directing effect of the methyl group would favor the introduction of the nitro group at the C3 position, which is ortho to both the methoxy and methyl groups and meta to the bromo group. This precursor itself could be synthesized from commercially available starting materials like 2-bromo-4-methylphenol.

Established and Novel Synthetic Pathways to this compound

The construction of the target molecule can be achieved through various synthetic sequences. The key is to control the regiochemistry of the nitration and bromination steps while strategically introducing the methoxy group.

Nitration is a fundamental electrophilic aromatic substitution reaction, typically achieved using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org The regiochemical outcome is dictated by the substituents already present on the benzene ring.

Activated Systems : In precursors containing activating groups like methoxy (-OCH₃) and methyl (-CH₃), nitration is facile and directed to the ortho and para positions. When multiple activating groups are present, the strongest activator typically controls the position of substitution. For a precursor like 1-bromo-2-methoxy-4-methylbenzene, the strongly activating methoxy group at C2 and the activating methyl group at C4 would both direct an incoming electrophile to the C3 and C5 positions. The steric hindrance from the adjacent bromo group at C1 might favor substitution at the C3 position.

Deactivated Systems : If nitration were attempted on a ring already containing the deactivating nitro group, further substitution would be difficult and would be directed to a meta position relative to the nitro group. khanacademy.org This is why nitration is often a final or near-final step in the synthesis of highly substituted nitroaromatics.

The synthesis of the related compound 4-bromo-2-nitrotoluene from p-bromotoluene illustrates the principle where the activating methyl group directs the nitration to the ortho position. libretexts.org

Table 2: Comparison of Common Nitrating Agents and Conditions

| Nitrating Agent | Conditions | Selectivity | Comments |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 0 - 25 °C | Standard | Most common method for a wide range of substrates. libretexts.org |

| N₂O₄ | Adsorbed on solid supports (e.g., charcoal) | Can be highly selective | Offers practical advantages in handling and safety. |

The introduction of a bromine atom is typically accomplished using bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). khanacademy.org The order of bromination relative to other substitutions is critical.

In a potential synthesis of this compound, introducing the bromine atom early onto a precursor like 4-methylanisole or 2-methylphenol would be a viable strategy. For example, bromination of 2-methoxy-4-methylphenol would be directed by the powerful activating hydroxyl group to the positions ortho and para to it.

Alternatively, if a synthesis starts from a compound like o-nitrotoluene, regioselective bromination can yield 4-bromo-2-nitrotoluene. chemdad.com The directing effects of the methyl group (ortho, para) would override the meta-directing nitro group, although mixtures of isomers are possible. libretexts.org

The methoxy group is commonly introduced via the Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent. chemicalbook.com This method is highly efficient for converting a phenol group into a methoxy ether.

For the synthesis of the target compound, a potential route involves the methylation of a phenolic precursor such as 2-bromo-4-methyl-3-nitrophenol. The phenol would first be deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form the corresponding phenoxide, which then acts as a nucleophile to attack a methylating agent.

A documented procedure for a similar transformation is the synthesis of 1-bromo-2-methoxy-3-nitrobenzene from 2-bromo-6-nitrophenol. chemicalbook.com In this synthesis, the phenol is reacted with iodomethane in the presence of potassium carbonate in acetone, achieving a high yield. chemicalbook.com

Table 3: Common Reagents for Phenol Etherification (Methylation)

| Methylating Agent | Base | Solvent | Typical Conditions |

|---|---|---|---|

| Iodomethane (CH₃I) | K₂CO₃ | Acetone, DMF | Reflux |

| Dimethyl sulfate ((CH₃)₂SO₄) | NaOH, K₂CO₃ | Water, Acetone | Room Temperature to Reflux |

| Methyl triflate (CH₃OTf) | Non-nucleophilic bases (e.g., 2,6-lutidine) | Dichloromethane | 0 °C to Room Temperature |

Combining the individual reactions into a coherent sequence is the final step in planning the synthesis. lumenlearning.comscribd.com Based on the principles discussed, a plausible multi-step pathway for this compound can be proposed. The key is to control the regiochemistry at each step. libretexts.orgpressbooks.pub

A logical and efficient proposed synthesis would begin with a commercially available and appropriately substituted precursor, such as 2-bromo-4-methylphenol .

Table 4: Proposed Multi-Step Synthetic Pathway for this compound

| Step | Reaction | Starting Material | Reagents and Conditions | Product | Rationale |

|---|---|---|---|---|---|

| 1 | Etherification | 2-Bromo-4-methylphenol | CH₃I, K₂CO₃, Acetone, Reflux | 1-Bromo-2-methoxy-4-methylbenzene | Introduction of the methoxy group via Williamson ether synthesis. chemicalbook.com |

| 2 | Nitration | 1-Bromo-2-methoxy-4-methylbenzene | Conc. HNO₃, Conc. H₂SO₄, 0 °C | this compound | The strong ortho, para-directing -OCH₃ group and the -CH₃ group direct the nitro group to the C3 position. libretexts.orglibretexts.org |

This two-step sequence is highly strategic. The first step establishes the bromo, methoxy, and methyl substituents. The subsequent nitration step is then directed with high regioselectivity by the powerful activating methoxy group, leading directly to the desired product.

Catalytic Methods in the Synthesis of this compound and Related Analogues

While classical methods are effective, modern synthetic chemistry increasingly employs catalytic methods to improve efficiency, selectivity, and environmental footprint.

Catalytic Nitration : Solid acid catalysts, such as zeolites or clays, can be used for the nitration of aromatic compounds, often offering advantages in terms of easier product separation and catalyst recyclability compared to the conventional mixed-acid method.

Catalytic Etherification : While the Williamson synthesis is robust, catalytic methods for C-O bond formation exist. For instance, copper-catalyzed coupling reactions can form aryl ethers from aryl halides and alcohols.

Catalytic Hydrogenation/Reduction : Although not directly part of the synthesis of the target molecule, related analogues containing an amino group are often prepared via catalytic hydrogenation of the corresponding nitro compound. Catalysts like Raney Nickel, palladium on carbon (Pd/C), or platinum on carbon (Pt/C) are commonly used for the reduction of nitrobenzenes to anilines. patsnap.com Novel catalysts, such as those derived from metal-organic frameworks (MOFs), have also shown high efficiency for this transformation. mdpi.com These methods are crucial for creating synthetic intermediates from nitroaromatic products.

The development of catalytic systems for direct and selective C-H functionalization represents a frontier in organic synthesis and could potentially offer more streamlined routes to polysubstituted aromatics in the future.

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-bromo-2-methoxy-3-nitro-benzene |

| 1-bromo-2-methoxy-4-methylbenzene |

| 2,6-lutidine |

| 2-bromo-4-methylanisole |

| 2-bromo-4-methylphenol |

| 2-bromo-6-nitrophenol |

| 2-methoxy-4-methylphenol |

| 3-bromo-4-methoxytoluene |

| 4-bromo-2-nitrotoluene |

| 4-methylanisole |

| Acetone |

| Acetyl Nitrate |

| Aniline (B41778) |

| Benzene |

| Bromine |

| Dichloromethane |

| Dimethyl sulfate |

| Iodomethane |

| Iron(III) bromide |

| m-cresol |

| Methyl triflate |

| Nitric acid |

| o-nitrotoluene |

| p-bromotoluene |

| Palladium on carbon |

| Platinum on carbon |

| Potassium carbonate |

| Raney Nickel |

| Sodium hydride |

| Sulfuric acid |

Optimization of Reaction Conditions for Yield and Purity in Laboratory Synthesis

Step 1: Nitration of 4-Bromo-2-methylphenol

The introduction of a nitro group onto the aromatic ring of 4-bromo-2-methylphenol is a critical step that dictates the substitution pattern of the final product. The optimization of this electrophilic aromatic substitution reaction involves careful control of several parameters to favor the formation of the desired 3-nitro isomer and minimize the formation of byproducts.

Key parameters for optimization include the choice of nitrating agent, reaction temperature, and solvent. A common nitrating agent is a mixture of nitric acid and sulfuric acid. The concentration and ratio of these acids must be precisely controlled to manage the reaction's exothermicity and prevent over-nitration or side reactions.

Table 1: Hypothetical Optimization of Nitration Conditions for 4-Bromo-2-methylphenol Note: This table is based on general principles of nitration reactions and does not represent actual experimental data for this specific compound.

| Nitrating Agent | Temperature (°C) | Solvent | Hypothetical Yield of 4-bromo-2-methyl-3-nitrophenol (%) | Observed Purity (%) |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (1:2) | 0-5 | Dichloromethane | 85 | 95 |

| HNO₃/H₂SO₄ (1:2) | 25 | Dichloromethane | 78 | 90 (increased byproducts) |

| HNO₃ in Acetic Anhydride | 10 | Acetic Anhydride | 80 | 92 |

| Cu(NO₃)₂ | 25 | Acetonitrile | 75 | 88 |

Lower temperatures are generally favored to enhance the selectivity of the nitration and to control the exothermic nature of the reaction. The solvent also plays a significant role in the reaction's outcome, with non-polar solvents often providing better selectivity.

Step 2: Methylation of 4-Bromo-2-methyl-3-nitrophenol

The second step in the synthesis is the methylation of the phenolic hydroxyl group of 4-bromo-2-methyl-3-nitrophenol. This is typically achieved via a Williamson ether synthesis, where the phenoxide, formed by deprotonation of the phenol with a base, acts as a nucleophile and attacks a methylating agent.

The choice of base, methylating agent, solvent, and reaction temperature are all critical parameters that need to be optimized to maximize the yield and purity of this compound. Common methylating agents include methyl iodide and dimethyl sulfate. The base should be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Potassium carbonate is a frequently used base in this context.

For a related compound, 1-bromo-2-methoxy-3-nitrobenzene, a high yield of 97% was achieved by reacting 2-bromo-6-nitrophenol with iodomethane in the presence of potassium carbonate in acetone, with the reaction mixture being heated to reflux overnight. chemicalbook.com Another instance reports a 76% yield for the same reaction conducted over 24 hours. chemicalbook.com These findings for a structurally similar molecule provide a strong basis for the optimization of the synthesis of this compound.

Table 2: Hypothetical Optimization of Methylation Conditions for 4-Bromo-2-methyl-3-nitrophenol Note: This table is based on general principles of Williamson ether synthesis and does not represent actual experimental data for this specific compound.

| Methylating Agent | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) | Observed Purity (%) |

|---|---|---|---|---|---|

| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 92 | 98 |

| Methyl Iodide | NaH | THF | 25 | 88 | 95 |

| Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | 90 | 97 |

| Dimethyl Sulfate | NaOH | Water/DCM (Phase Transfer) | 40 | 85 | 93 |

The choice of solvent is crucial, with polar aprotic solvents like acetone or dimethylformamide (DMF) being effective for this type of reaction. The reaction temperature is typically elevated to ensure a reasonable reaction rate.

Purification

Following the synthesis, purification of this compound is essential to remove any unreacted starting materials, reagents, and byproducts. Common purification techniques for this type of compound include recrystallization and column chromatography. The choice of solvent for recrystallization is critical and should be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For column chromatography, a suitable stationary phase (e.g., silica gel) and mobile phase (e.g., a mixture of hexane and ethyl acetate) must be selected to achieve effective separation. A representative synthetic route suggests that purification via fractional distillation under reduced pressure and recrystallization can achieve high purity (98–99%).

Advanced Reaction Chemistry and Mechanistic Investigations of 1 Bromo 2 Methoxy 4 Methyl 3 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. masterorganicchemistry.com The reaction's rate and regioselectivity are profoundly influenced by the substituents already present on the aromatic ring. pku.edu.cn The mechanism proceeds through a two-step process: the initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the rapid deprotonation to restore aromaticity. masterorganicchemistry.com The first step is typically the rate-determining step. masterorganicchemistry.commsu.edu

The position of an incoming electrophile on the 1-Bromo-2-methoxy-4-methyl-3-nitrobenzene ring is determined by the cumulative directing effects of the existing groups. Each substituent is classified based on its ability to donate or withdraw electron density, which in turn activates or deactivates the ring towards electrophilic attack and directs the substitution to specific positions. libretexts.org

Methoxy (B1213986) Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. libretexts.org The lone pairs on the oxygen atom stabilize the positive charge of the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions. pressbooks.pub Consequently, the methoxy group is a powerful ortho-, para-director.

Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an activating group that donates electron density primarily through an inductive effect. youtube.com This effect also stabilizes the arenium ion, making the methyl group an ortho-, para-director. libretexts.org

Bromine Atom (-Br): Halogens are a unique class of substituents. While they are deactivating due to their inductive electron withdrawal, they possess lone pairs that can donate electron density through resonance. libretexts.orglibretexts.org The resonance effect directs incoming electrophiles to the ortho and para positions, making bromine a deactivating ortho-, para-director. pressbooks.pub

Nitro Group (-NO₂): The nitro group is a strongly deactivating group. pressbooks.pub It withdraws electron density from the ring through both inductive and resonance effects, which destabilizes the positively charged arenium ion intermediate. vaia.comyoutube.com This deactivation is most pronounced at the ortho and para positions, making the nitro group a meta-director. libretexts.orgyoutube.com

In a polysubstituted benzene ring, the directing effects are not simply additive. Generally, the most powerful activating group dominates the regiochemical outcome. youtube.comyoutube.com In the case of this compound, the methoxy group is the most potent activating group and will therefore be the primary director for any subsequent EAS reaction. The available positions for substitution are C5 and C6. The methoxy group at C2 directs ortho (to C1 and C3, which are blocked) and para (to C5). The methyl group at C4 directs ortho (to C3 and C5) and para (to C1, which is blocked). The bromine at C1 directs ortho (to C2 and C6) and para (to C4, which is blocked). The nitro group at C3 directs meta (to C1 and C5).

Considering these effects in concert:

Position C5: This position is para to the strongly activating methoxy group, ortho to the activating methyl group, and meta to the deactivating nitro group. All these influences reinforce substitution at this site.

Position C6: This position is ortho to the deactivating bromine atom and meta to the activating methyl group.

Therefore, the overwhelming electronic preference is for electrophilic attack at the C5 position , which is strongly activated by both the methoxy and methyl groups. Steric hindrance from the adjacent methyl group at C4 might slightly reduce the rate of attack at C5, but the electronic activation is expected to be the deciding factor.

Table 1: Summary of Substituent Effects on EAS Reactivity

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|

The regioselectivity can be quantitatively expressed as the ratio of isomeric products. For polysubstituted benzenes, this distribution is a product of the complex interplay between electronic directing effects and steric hindrance. youtube.com In the nitration of toluene, the product distribution is typically around 58% ortho, 4.5% meta, and 37% para. libretexts.org The steric bulk of the electrophile can also influence the ortho:para ratio; larger electrophiles favor the less hindered para position. libretexts.org

For this compound, an electrophilic reaction like nitration would be expected to yield the C5-substituted product almost exclusively. The combined activating power of the methoxy (para) and methyl (ortho) groups directing to this position, along with the meta-directing effect of the nitro group, creates a highly favored reaction pathway. The formation of the C6-substituted isomer would likely be a very minor product, if formed at all.

Table 2: Predicted Product Distribution for Nitration of this compound

| Incoming Electrophile | Position of Attack | Predicted Major Product | Predicted Yield (%) | Rationale |

|---|---|---|---|---|

| NO₂⁺ | C5 | 1-Bromo-2-methoxy-4-methyl-3,5-dinitrobenzene | > 95% | Strong activation from -OCH₃ (para) and -CH₃ (ortho); meta to -NO₂. |

| NO₂⁺ | C6 | 1-Bromo-2-methoxy-4-methyl-3,6-dinitrobenzene | < 5% | Directed ortho by -Br (deactivating); sterically accessible but electronically disfavored. |

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a distinct substitution pathway for aromatic rings, particularly those bearing strong electron-withdrawing groups. wikipedia.org Unlike EAS, the ring is attacked by a nucleophile. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile adds to the carbon bearing a good leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring. libretexts.org

The SNAr reaction requires the presence of strong electron-withdrawing groups (EWGs) to activate the aromatic ring towards nucleophilic attack. wikipedia.orgnumberanalytics.com These groups function by withdrawing electron density, making the ring more electrophilic and, crucially, by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. youtube.com

The nitro group is one of the most powerful activating groups for SNAr. byjus.comnumberanalytics.com For this stabilization to be effective, the EWG must be positioned ortho or para to the leaving group. byjus.comstackexchange.com In this compound, the nitro group is at the C3 position, which is ortho to the bromine atom (the leaving group) at C1. This ortho positioning is ideal for activating the ring for SNAr. When a nucleophile attacks the C1 carbon, the negative charge of the resulting Meisenheimer complex can be delocalized onto the oxygen atoms of the adjacent nitro group, providing significant stabilization and lowering the activation energy for the reaction. youtube.com

In this compound, the bromine atom serves as the leaving group. The SNAr mechanism involves the displacement of this bromide ion by a nucleophile. wikipedia.org A wide variety of nucleophiles can participate in this reaction, including alkoxides, amines, and thiols. byjus.com

The general two-step mechanism is as follows:

Addition: The nucleophile attacks the carbon atom bonded to the bromine (C1), forming a tetrahedral intermediate. This step disrupts the aromaticity of the ring and is typically the rate-determining step of the reaction. numberanalytics.com

Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored.

For example, reaction with sodium methoxide (B1231860) (NaOCH₃) would involve the methoxide ion (CH₃O⁻) acting as the nucleophile, displacing the bromide to form 2,6-dimethoxy-3-methyl-4-nitroanisole. Similarly, reaction with an amine like aniline (B41778) would displace the bromide to form a new C-N bond.

The rate of halogen displacement in SNAr reactions often follows the order F > Cl ≈ Br > I, which is the reverse of the trend seen in Sₙ2 reactions. wikipedia.org This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that makes the attached carbon more electrophilic.

While the ortho-nitro group is the primary activating feature for SNAr, the other substituents on the ring also exert influence through steric and electronic effects.

Electronic Effects: The methoxy and methyl groups are electron-donating groups. In the context of SNAr, electron-donating groups deactivate the ring by increasing electron density, which repels the incoming nucleophile. numberanalytics.com Therefore, the -OCH₃ and -CH₃ groups on this compound have an electronic effect that opposes the activating effect of the nitro group, potentially slowing the reaction rate compared to a molecule like 1-bromo-2-nitrobenzene.

Steric Effects: The methoxy group at the C2 position is ortho to the site of nucleophilic attack (C1). This creates significant steric hindrance, which can impede the approach of the nucleophile. researchgate.net Bulky nucleophiles will experience a more pronounced rate reduction due to this steric crowding. rsc.org The effect of steric hindrance on the rate of SNAr reactions can be substantial, sometimes leading to a significant decrease in reaction efficiency. researchgate.netrsc.org

Table 3: Factors Influencing SNAr Reactivity of this compound

| Substituent | Position | Role in SNAr | Effect on Rate |

|---|---|---|---|

| -Br | C1 | Leaving Group | - |

Reduction Chemistry of the Nitro Group

The nitro group in this compound is a versatile functional group that can be readily transformed into an amino group, providing a key synthetic handle for further molecular elaboration. The reduction of this group must often be performed chemoselectively to preserve other sensitive functionalities within the molecule, such as the aryl bromide bond.

Chemoselective Reduction to Amino Functional Groups

Chemoselective reduction of the nitro group to an amine is a pivotal transformation in the synthetic utility of this compound. This conversion yields 5-bromo-4-methoxy-2-methylaniline, a valuable intermediate for the synthesis of dyes, pharmaceuticals, and other complex organic molecules. The challenge lies in reducing the nitro group without affecting the aryl bromide, which is susceptible to hydrodebromination under certain reductive conditions.

Table 1: Reagents for Chemoselective Nitro Group Reduction

| Reducing Agent | Typical Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|

| SnCl₂·2H₂O / HCl | Ethanol, Reflux | High chemoselectivity, tolerates aryl halides. | Stoichiometric amounts of metal salts produced as waste. |

| Fe / NH₄Cl or AcOH | Water/Ethanol, Reflux | Inexpensive, environmentally benign metal. | Can require acidic conditions, workup can be tedious. |

| Na₂S₂O₄ (Sodium Dithionite) | Water/DCM, Biphasic | Mild conditions, good for sensitive substrates. | Can have limited solubility and reactivity. |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, Raney Ni | High efficiency, clean reaction (water is the only byproduct). | Risk of hydrodebromination (loss of bromine). |

| Transfer Hydrogenation | HCOOH, Hydrazine / Catalyst | Avoids use of high-pressure hydrogen gas. | Catalyst choice is crucial for selectivity. |

Catalytic Hydrogenation versus Chemical Reduction Methodologies

The two primary strategies for reducing the nitro group in this compound are catalytic hydrogenation and chemical reduction, each with distinct advantages and disadvantages.

Chemical Reduction methodologies employ stoichiometric amounts of a reducing agent. For halogenated nitroaromatics, metal-based systems like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron (Fe) in acetic acid are frequently used. These methods are often highly chemoselective, effectively reducing the nitro group while leaving the aryl bromide intact. The primary disadvantage is the generation of significant amounts of metallic waste, which requires appropriate disposal. Other chemical methods, such as using sodium borohydride (B1222165) in the presence of a transition metal catalyst, can also achieve this transformation. jsynthchem.com The choice between these methodologies is ultimately guided by the specific requirements of the synthetic route, including scale, cost, and the importance of preserving the aryl bromide functionality for subsequent reactions.

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The aryl bromide moiety of this compound is a key site for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. These reactions dramatically enhance the molecular complexity and provide access to a vast array of derivatives. nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C bonds. nobelprize.org The aryl bromide in the target compound can readily participate in several of these transformations.

The Suzuki-Miyaura coupling reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including the nitro group present in the substrate. nih.gov The reaction would form a new biaryl structure by replacing the bromine atom with an aryl or vinyl group.

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orglibretexts.org This reaction is highly effective for synthesizing arylalkynes, which are important precursors for many complex molecules and materials. nih.gov The reaction conditions are generally mild and compatible with the functional groups on this compound. wikipedia.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Bond Formed (at C1) |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | C-C (Aryl-Aryl, Aryl-Vinyl) |

| Sonogashira | R-C≡CH (Terminal Alkyne) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine base | C-C (Aryl-Alkynyl) |

| Heck | Alkene | Pd catalyst, Base | C-C (Aryl-Vinyl) |

| Stille | R-Sn(Alkyl)₃ (Organostannane) | Pd catalyst | C-C (Aryl-Aryl, Aryl-Vinyl, etc.) |

| Negishi | R-Zn-X (Organozinc) | Pd or Ni catalyst | C-C (Aryl-Alkyl, Aryl-Aryl, etc.) |

Mechanistic Insights and Scope of Application in Complex Molecule Construction

The general mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three key steps: nobelprize.orglibretexts.org

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The electron-withdrawing nitro group on the ring can facilitate this rate-determining step.

Transmetalation: The organic group from the coupling partner (e.g., the organoboron in Suzuki or the copper acetylide in Sonogashira) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The strategic use of this compound as a building block is extensive. A synthetic sequence can be envisioned where a cross-coupling reaction is first performed at the aryl bromide position to introduce a new carbon-based substituent. Subsequently, the nitro group can be reduced to an amine. This newly formed amino group can then undergo a wide range of transformations, such as diazotization, acylation, or serve as a directing group for further aromatic substitutions, enabling the construction of highly functionalized and complex molecular architectures.

Exploration of Other Chemical Transformations

Beyond nitro group reduction and cross-coupling reactions, this compound can undergo other valuable chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The presence of a strongly electron-withdrawing nitro group positioned ortho to the bromine atom activates the aryl ring towards nucleophilic attack. This electronic arrangement stabilizes the negative charge in the Meisenheimer complex intermediate, facilitating the displacement of the bromide ion by strong nucleophiles. Potential nucleophiles include alkoxides (to form ethers), amines (to form substituted anilines), and thiolates (to form thioethers). This reactivity provides a pathway to introduce heteroatom substituents at the C1 position.

Radical Substitution: The methyl group at the C4 position can be a site for radical reactions. For instance, benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or light) could convert the methyl group into a bromomethyl group (-CH₂Br). researchgate.net This transformation would introduce a new electrophilic site into the molecule, creating an additional handle for further functionalization through nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (SEAr): While the benzene ring is generally deactivated towards electrophilic substitution due to the presence of the nitro and bromo groups, the methoxy and methyl groups are activating. The two remaining unsubstituted positions on the ring (C5 and C6) have different electronic densities. The directing effects of the existing substituents would guide the regioselectivity of any further substitution, although harsh conditions would likely be required.

Modification of the Methyl Group (e.g., Benzylic Bromination)

The methyl group attached to the benzene ring of this compound is susceptible to free-radical halogenation, a reaction commonly known as benzylic bromination. This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions. The reaction proceeds through a free-radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This intermediate then reacts with a source of bromine to yield the benzylic bromide product.

The presence of a nitro group, a strong electron-withdrawing group, on the aromatic ring is known to retard the rate of benzylic bromination. This deactivating effect is due to the destabilization of the benzylic radical intermediate. However, the reaction can still be driven to completion under appropriate conditions.

General Reaction Scheme for Benzylic Bromination:

| Substrate | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS (2.0 eq.), AIBN (0.04 eq.), 1,2-dichlorobenzene, 80 °C, 8 h | (2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester | 92 |

| 2-Bromo-1-methyl-4-nitrobenzene | NBS, radical initiator | 2-Bromo-1-(bromomethyl)-4-nitrobenzene | Data not available |

Transformations of the Methoxy Moiety (e.g., Demethylation)

The methoxy group in this compound can be cleaved to reveal a hydroxyl group through a process known as demethylation. This transformation is of significant interest in organic synthesis as it allows for the conversion of readily available anisole (B1667542) derivatives into valuable phenols. A common and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). chem-station.com

The mechanism of demethylation with BBr₃ involves the initial formation of a Lewis acid-base adduct between the highly Lewis acidic boron atom and the oxygen atom of the methoxy group. This coordination weakens the C-O bond of the methyl group, making it susceptible to nucleophilic attack by a bromide ion, which is concurrently generated. The reaction proceeds via an Sₙ2 mechanism, resulting in the formation of a bromodiborane intermediate and methyl bromide. Subsequent hydrolysis of the intermediate furnishes the desired phenol. chem-station.com

General Reaction Scheme for Demethylation:

The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures to control the reactivity of the boron tribromide. orgsyn.org While specific yields for the demethylation of this compound are not documented in the reviewed literature, the following table presents typical conditions for the demethylation of other aryl methyl ethers.

| Substrate | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Aryl methyl ether | BBr₃ (1.0M in DCM, 2.2 equiv), DCM, 0 °C to RT, 22 h | Corresponding phenol | 79 |

| Aryl methyl ether | BBr₃ (1M in DCM), DCM, 0 °C, overnight | Corresponding phenol | 82 |

Computational and Theoretical Studies of 1 Bromo 2 Methoxy 4 Methyl 3 Nitrobenzene

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are indispensable tools for predicting the properties of molecules. These methods provide a lens into the electronic structure and geometry of compounds at the atomic level, offering insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the molecule's electron density to find the lowest energy state, which corresponds to the most probable molecular structure. For a molecule like 1-Bromo-2-methoxy-4-methyl-3-nitrobenzene, DFT calculations would identify the precise bond lengths, bond angles, and dihedral angles that define its shape.

Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT

This table is a representation of typical results obtained from DFT calculations for similar aromatic compounds and serves as an example.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-NO₂ Bond Length | ~1.48 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| ∠C-N-O Angle | ~117° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic characteristics. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to remove electrons from a low-lying HOMO or add them to a high-lying LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net

For this compound, the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) and methyl groups would significantly influence the energy and distribution of these orbitals. The HOMO is expected to be located primarily on the benzene (B151609) ring and the methoxy group, while the LUMO would likely be concentrated on the nitro group, facilitating intramolecular charge transfer. researchgate.net

Table 2: Example of Electronic Properties Derived from HOMO-LUMO Analysis

This table provides an example of data generated from DFT calculations for substituted nitrobenzenes.

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 eV | Chemical reactivity and stability |

| Ionization Potential (I) | 6.5 eV | Energy to remove an electron |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govdtic.mil

The color scheme of an MEP map typically ranges from red to blue.

Red regions indicate a negative electrostatic potential, representing electron-rich areas that are susceptible to attack by electrophiles.

Blue regions indicate a positive electrostatic potential, representing electron-poor areas that are prone to attack by nucleophiles.

Green and yellow regions represent areas of intermediate or near-zero potential.

In this compound, the MEP map would likely show a strong negative potential (red) around the oxygen atoms of the nitro group due to their high electronegativity. researchgate.netresearchgate.net The area around the methoxy group's oxygen would also be electron-rich. In contrast, positive potential (blue) would be expected near the hydrogen atoms of the methyl group and the benzene ring, as well as potentially around the bromine atom, which can exhibit a region of positive potential known as a σ-hole. acs.org

Spectroscopic Parameter Prediction and Validation against Experimental Data

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation.

Computational Vibrational Frequencies (FT-IR, Raman)

Theoretical vibrational analysis using DFT can predict the frequencies of molecular vibrations, which correspond to the absorption peaks in Fourier-Transform Infrared (FT-IR) and bands in Raman spectra. nih.govnih.gov Each vibrational mode is associated with a specific motion of atoms, such as stretching, bending, or twisting of bonds.

For this compound, calculations would predict characteristic frequencies for its functional groups. For example:

NO₂ group: Asymmetric and symmetric stretching vibrations are typically strong in the IR spectrum and appear in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-H stretching: Aromatic and methyl C-H stretches are expected above 3000 cm⁻¹ and in the 2850-3000 cm⁻¹ range, respectively.

C-O stretching: The methoxy group would show C-O stretching vibrations, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-Br stretching: This vibration would appear at lower frequencies, usually in the 500-650 cm⁻¹ range.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the models. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental spectra. researchgate.netfrontiersin.org

Table 3: Representative Predicted Vibrational Frequencies (Scaled) and Their Assignments

This table is an illustrative example based on known frequency ranges for the functional groups present.

| Predicted Frequency (cm⁻¹) | Assignment | Type of Vibration |

|---|---|---|

| ~3080 | ν(C-H) | Aromatic C-H Stretch |

| ~2960 | ν(C-H) | Methyl C-H Stretch |

| ~1545 | νas(NO₂) | Asymmetric NO₂ Stretch |

| ~1350 | νs(NO₂) | Symmetric NO₂ Stretch |

| ~1255 | νas(C-O-C) | Asymmetric Methoxy Stretch |

| ~1045 | νs(C-O-C) | Symmetric Methoxy Stretch |

Prediction of Electronic Absorption Spectra (UV-Vis) and Solvatochromic Effects

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra of molecules, which are measured experimentally using UV-Vis spectroscopy. mdpi.com TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption maxima (λmax) in the UV-Vis spectrum. acs.orgrsc.org The calculations also provide the oscillator strength for each transition, which relates to the intensity of the spectral band. For aromatic compounds with nitro and methoxy groups, π → π* and n → π* transitions are typically observed. qu.edu.qaresearchgate.net

Furthermore, computational models can investigate solvatochromic effects , which is the change in a substance's color (i.e., its UV-Vis absorption spectrum) when dissolved in different solvents. By using models like the Polarizable Continuum Model (PCM), calculations can simulate how solvents with different polarities affect the electronic transition energies, predicting whether a red shift (bathochromic) or a blue shift (hypsochromic) in λmax will occur.

Theoretical NMR Chemical Shift Calculations (¹H, ¹³C)

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation and confirmation. For this compound, theoretical ¹H and ¹³C NMR spectra are typically calculated using quantum mechanical methods, most notably Density Functional Theory (DFT). The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for such calculations, providing reliable predictions of chemical shifts in the gas phase or with solvent effects modeled using methods like the Polarizable Continuum Model (PCM). researchgate.netliverpool.ac.ukswinburne.edu.au

While specific DFT/GIAO calculations for this compound are not extensively reported in the surveyed literature, the expected chemical shifts can be estimated based on the known effects of its constituent functional groups on the benzene ring.

¹H NMR: The aromatic protons are influenced by the electronic nature of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group and will deshield protons in its ortho and para positions. Conversely, the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, causing a shielding effect (upfield shift), particularly for ortho and para protons. The bromine atom has a weaker deshielding effect due to its electronegativity, which is partially offset by shielding from its lone pairs. The methoxy and methyl protons themselves are expected to appear as singlets in their characteristic upfield regions.

¹³C NMR: The carbon chemical shifts are also highly dependent on the substituents. The carbon atom directly attached to the electron-withdrawing nitro group is expected to have the most downfield chemical shift among the ring carbons. arpgweb.com The carbon attached to the methoxy group will also be shifted downfield due to the oxygen's electronegativity, while the carbons bearing the methyl and bromo groups will be influenced accordingly.

The table below presents hypothetical, estimated chemical shifts for this compound, based on established substituent effects and data from analogous compounds.

Table 1: Estimated Theoretical NMR Chemical Shifts (ppm) for this compound Note: These are estimated values based on general principles, not direct computational results.

| Atom | Type | Estimated Chemical Shift (ppm) | Rationale for Estimation |

|---|---|---|---|

| H (on C5/C6) | Aromatic | 7.0 - 7.8 | Influenced by the combined electronic effects of all four substituents. |

| H (in -OCH₃) | Methoxy | 3.8 - 4.0 | Characteristic region for methoxy groups on an aromatic ring. |

| H (in -CH₃) | Methyl | 2.2 - 2.5 | Characteristic region for methyl groups on an aromatic ring. |

| C1 | C-Br | 110 - 120 | Shielded by bromine's lone pairs, but deshielded by ortho -OCH₃ and -NO₂ groups. |

| C2 | C-OCH₃ | 150 - 160 | Deshielded by the electronegative oxygen atom. |

| C3 | C-NO₂ | 145 - 155 | Strongly deshielded by the electron-withdrawing nitro group. |

| C4 | C-CH₃ | 135 - 145 | Influenced by the methyl group and its position relative to other substituents. |

| C5/C6 | C-H | 120 - 135 | Aromatic carbons influenced by adjacent substituents. |

| C (-OCH₃) | Methoxy | 55 - 60 | Typical chemical shift for a methoxy carbon. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides critical tools for investigating the mechanisms and energetics of chemical reactions. For this compound, this involves modeling its formation (synthesis) and potential decomposition (degradation) pathways.

Degradation pathways, such as reductive pathways that convert the nitro group to an amino group, or nucleophilic substitution reactions displacing the bromide, can also be modeled. These computational studies are crucial for understanding the compound's stability and potential transformation under various chemical environments.

DFT calculations are employed to elucidate the step-by-step mechanism of reactions. In the case of the synthesis of this compound via nitration, the mechanism involves the formation of a Wheland intermediate (also known as an arenium ion or sigma complex). researchgate.net Computational modeling can determine the structure of this intermediate and the transition state leading to its formation.

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. This value is fundamentally important as it governs the reaction rate. By calculating and comparing the activation barriers for nitration at different positions on the precursor ring, chemists can predict the regioselectivity of the reaction. For the precursor 1-Bromo-2-methoxy-4-methylbenzene, the directing effects of the bromo, methoxy, and methyl groups would be computationally modeled to explain why the nitro group is preferentially added at the C3 position. Although specific energetic data for this exact reaction is not detailed in the available literature, the methodology remains a standard and powerful predictive tool in organic chemistry. mdpi.com

Investigation of Non-Linear Optical (NLO) Properties and Related Electronic Phenomena

Organic molecules with specific electronic characteristics can exhibit significant non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. nih.gov Molecules like this compound, which feature both electron-donating (methoxy, methyl) and electron-withdrawing (nitro, bromo) groups attached to a π-conjugated system (the benzene ring), are prime candidates for NLO activity. researchgate.netphyschemres.org

The NLO response of a molecule is determined by its change in dipole moment when subjected to an external electric field. This is quantified by the polarizability (α) and the first-order hyperpolarizability (β). scirp.orgresearchgate.net Large hyperpolarizability values are indicative of a strong NLO response. These parameters can be calculated using DFT methods, often with specialized functionals designed to accurately model electronic properties. globalresearchonline.netresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene |

| 1-Bromo-2-methoxy-4-methylbenzene |

Advanced Spectroscopic and Analytical Characterization Methodologies for Research on 1 Bromo 2 Methoxy 4 Methyl 3 Nitrobenzene

X-ray Crystallography for Solid-State Structural Elucidation

While specific single-crystal X-ray diffraction data for 1-Bromo-2-methoxy-4-methyl-3-nitrobenzene is not publicly available, analysis of closely related nitroaromatic compounds provides a robust framework for understanding its likely solid-state characteristics. Techniques like X-ray crystallography are indispensable for unambiguously determining molecular geometry, crystal packing, and the nature of intermolecular forces in the crystalline lattice.

In the solid state, molecules of substituted nitrobenzenes are organized through a variety of non-covalent interactions. While classical hydrogen bonds are absent in this compound, weaker interactions such as C-H···O hydrogen bonds are expected to play a significant role in stabilizing the crystal lattice. nih.govmdpi.com These interactions typically involve hydrogen atoms from the methyl group or the aromatic ring acting as donors and the oxygen atoms of the nitro or methoxy (B1213986) groups acting as acceptors. researchgate.netnih.gov

The conformation of this compound in the crystalline state is largely defined by the dihedral angles between the plane of the benzene (B151609) ring and its substituents, particularly the sterically demanding nitro group. The orientation of the nitro group is highly sensitive to the nature of its neighboring (ortho) substituents. researchgate.netnih.gov

For example, in the analogous compound 1-bromo-4-methyl-2-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring is 14.9 (11)°. researchgate.netnih.gov In another related structure, 1-dibromomethyl-4-methoxy-2-nitrobenzene, the nitro groups in two independent molecules in the asymmetric unit are twisted from the benzene ring by dihedral angles of 39.26 (9)° and 35.90 (9)°. researchgate.netnih.gov This twisting is a common feature in ortho-substituted nitrobenzenes and arises from steric hindrance between the nitro group and adjacent substituents. For this compound, significant rotation of the nitro group out of the benzene plane is anticipated due to steric pressure from the flanking bromo and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Research

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. Through 1D (¹H and ¹³C) and 2D NMR experiments, a complete picture of the molecular skeleton and the electronic environment of each atom can be assembled.

While experimental spectra for this compound are not readily found in the literature, assignments can be predicted based on established chemical shift principles and data from isomeric or analogous structures. The electron-withdrawing nitro group and the electron-donating methoxy and methyl groups exert distinct electronic effects that influence the chemical shifts of nearby protons and carbons.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for a closely related isomer, 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene, which illustrates the expected ranges for the functional groups present in the target molecule.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic-H | 7.2–7.7 | 110-140 |

| -OCH₃ | 3.8–3.9 | 55–57 |

| -CH₃ | 2.3–2.5 | 15-20 |

| C-Br | - | 120–125 |

| C-NO₂ | - | 148–152 |

| C-OCH₃ | - | 155-160 |

| This interactive table contains predicted data for an isomeric compound and serves as a reference for expected chemical shift ranges. |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern of this compound, a suite of 2D NMR experiments is essential. youtube.commdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu It would be used to identify which aromatic protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it, such as linking the methoxy proton signal to the methoxy carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). columbia.edu HMBC is critical for piecing together the molecular framework by connecting fragments. For instance, it would show correlations from the methyl protons to the aromatic carbons at the C3, C4, and C5 positions, and from the methoxy protons to the C2 carbon, thereby confirming the precise placement of each substituent on the benzene ring. youtube.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. uha.frmdpi.comamericanpharmaceuticalreview.com These techniques are invaluable for identifying functional groups and can be adapted for real-time monitoring of chemical reactions. uib.nomdpi.com

FT-IR and Raman are complementary techniques. sapub.org FT-IR spectroscopy measures the absorption of infrared radiation, with strong signals typically observed for polar bonds (e.g., C=O, N-O). Raman spectroscopy involves inelastic scattering of laser light and is particularly sensitive to non-polar, symmetric bonds (e.g., C=C in an aromatic ring). researchgate.net

Key vibrational modes for this compound can be assigned based on data from similar compounds like 1-Bromo-4-Nitrobenzene (B128438). irjet.netresearchgate.net The characteristic frequencies confirm the presence of the principal functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1550 | FT-IR, Raman |

| Nitro (-NO₂) | Symmetric Stretch | 1330 - 1370 | FT-IR, Raman |

| Methoxy (C-O) | Asymmetric Stretch | 1230 - 1270 | FT-IR |

| Methoxy (C-O) | Symmetric Stretch | 1020 - 1080 | FT-IR |

| Aromatic C-H | Stretch | 3000 - 3100 | FT-IR, Raman |

| Methyl C-H | Stretch | 2850 - 3000 | FT-IR, Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | FT-IR, Raman |

| C-Br | Stretch | 500 - 650 | FT-IR, Raman |

| This interactive table presents typical wavenumber ranges for the key functional groups. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the structural elucidation of novel compounds, offering unparalleled precision in mass measurement. For this compound, HRMS provides definitive confirmation of its elemental composition by measuring the exact mass of its molecular ion. The compound's molecular formula is C₈H₈BrNO₃, and its theoretical exact mass can be calculated with high accuracy.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula from a list of possibilities. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

Table 1: Accurate Mass and Elemental Composition Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₈BrNO₃ |

| Theoretical Exact Mass | 244.96876 u |

| Isotopic Signature | Presence of bromine results in characteristic M and M+2 isotopic peaks with an approximate 1:1 intensity ratio, corresponding to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |

| Typical HRMS Accuracy | < 5 ppm |

Beyond accurate mass determination, HRMS is pivotal for analyzing the fragmentation patterns of this compound. When the molecule is ionized, typically through electron ionization (EI), it forms a molecular ion ([M]⁺˙) which can then break down into smaller, characteristic fragment ions. The presence of various functional groups—bromo, methoxy, methyl, and nitro groups on an aromatic ring—leads to predictable fragmentation pathways. libretexts.orglibretexts.org The stable aromatic structure often results in a strong molecular ion peak. libretexts.org

Key fragmentation processes for this molecule would include:

Loss of a nitro group (-NO₂): A common fragmentation for nitroaromatic compounds, leading to a significant fragment ion.

Loss of a bromine atom (-Br): Cleavage of the C-Br bond.

Loss of a methyl radical (-CH₃): From either the methyl or methoxy group.

Loss of a methoxy radical (-OCH₃): Cleavage of the ether bond.

Alpha-cleavage: Fragmentation can occur at the carbon-carbon bond adjacent to the oxygen of the ether group. libretexts.org

Analyzing these fragmentation patterns provides a "fingerprint" that helps confirm the compound's structure and the connectivity of its substituents.

Table 2: Predicted HRMS Fragmentation Pattern for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment | Neutral Loss |

| 244.97 | 246.97 | [C₈H₈BrNO₃]⁺˙ | Molecular Ion |

| 198.97 | 200.97 | [C₈H₈BrO]⁺˙ | NO₂ |

| 183.95 | 185.95 | [C₇H₅BrO]⁺˙ | NO₂, CH₃ |

| 166.00 | - | [C₈H₈NO₃]⁺ | Br |

| 151.00 | - | [C₇H₅NO₃]⁺ | Br, CH₃ |

Advanced Chromatographic Techniques (GC-MS, HPLC-MS) for Purity Assessment and Mixture Analysis in Research Samples

Advanced chromatographic techniques coupled with mass spectrometry are essential for assessing the purity of this compound and for analyzing it within complex research samples. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) depends on the volatility and thermal stability of the analyte and potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the analysis of volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column. amazonaws.com The separated components then enter the mass spectrometer, which serves as a highly sensitive and specific detector, providing mass spectra for identification.

For purity assessment, a GC-MS analysis would show a primary peak corresponding to the target compound at a specific retention time. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. Any additional peaks would indicate impurities, which can be tentatively identified by their mass spectra. Method development for related nitroaromatic compounds often utilizes columns like a nonpolar SPB-1 (100% dimethylpolysiloxane) with helium as the carrier gas and a programmed temperature ramp to ensure efficient separation. amazonaws.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a complementary technique, particularly useful for analyzing non-volatile or thermally labile impurities that may be present in samples of this compound. Separation is achieved in the liquid phase based on the analyte's partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.

This method is valuable for detecting trace-level impurities in drug substances and synthetic intermediates. rsc.org The use of mass spectrometry as a detector allows for sensitive and selective quantification, even for compounds that lack a strong UV chromophore. rsc.org For nitroaromatic compounds, which can be challenging to ionize efficiently, techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), sometimes with chemical derivatization or additives, can be employed to enhance sensitivity. rsc.org

Table 3: Comparison of Chromatographic Techniques for Analysis of this compound

| Technique | Principle | Typical Conditions | Application in Research |

| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | Column: Capillary (e.g., SPB-1, DB-5). Carrier Gas: Helium. Detection: Electron Ionization (EI) Mass Spectrometry. | Purity assessment, identification of volatile synthetic byproducts, and quantification in appropriate matrices. |

| HPLC-MS | Separation of compounds in the liquid phase followed by mass analysis. | Column: Reversed-phase (e.g., C18). Mobile Phase: Gradient of organic solvent (e.g., acetonitrile) and water. Detection: ESI or APCI Mass Spectrometry. | Purity assessment, analysis of non-volatile or thermally sensitive impurities, and trace-level quantification in complex mixtures. |

Applications of 1 Bromo 2 Methoxy 4 Methyl 3 Nitrobenzene As a Key Intermediate and in Advanced Materials Research

Role as a Versatile Synthetic Building Block in Organic Chemistry

The strategic placement of bromo, methoxy (B1213986), methyl, and nitro functionalities on the benzene (B151609) ring endows 1-Bromo-2-methoxy-4-methyl-3-nitrobenzene with significant versatility in organic synthesis. The distinct electronic nature and reactivity of each substituent allow for a variety of chemical transformations, making it an important intermediate for constructing more complex molecules.

While direct, documented syntheses of heterocyclic compounds starting from this compound are specific to proprietary research, its molecular architecture is ideally suited for the construction of various heterocyclic systems. The general class of nitroalkenes, and by extension nitroaromatics, are recognized as efficient precursors in the synthesis of O, N, and S-heterocycles. researchgate.net The synthetic potential of this compound lies in the sequential reaction of its functional groups.

A primary synthetic route involves the chemical reduction of the nitro group to an amine. This transformation yields an aniline (B41778) derivative, 3-Amino-1-bromo-2-methoxy-4-methylbenzene. This new amino group, positioned ortho to the bromine atom, creates a reactive scaffold for intramolecular cyclization reactions. For example, reaction with appropriate C1 or C-N synthons could lead to the formation of fused heterocyclic systems such as benzimidazoles, benzoxazoles, or benzothiazoles. The flexibility of the nitro group in such functional group manipulations is a cornerstone of modern organic synthesis. researchgate.net

The true strength of this compound as an intermediate is its capacity to undergo selective modifications at its various functional sites, allowing for the stepwise construction of highly substituted aromatic compounds. The differential reactivity of the nitro and bromo groups is key to this utility.

The nitro group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring. It can be readily reduced to an amino group using various reagents, such as hydrogen gas with a palladium catalyst or tin(II) chloride in acid. This conversion from an electron-withdrawing to a strongly electron-donating group fundamentally alters the electronic properties of the molecule and provides a nucleophilic site for further reactions like acylation or diazotization.

The bromine atom serves as a versatile handle for introducing new carbon-carbon or carbon-heteroatom bonds. It can act as a leaving group in nucleophilic aromatic substitution reactions. More significantly, it is an ideal participant in palladium-catalyzed cross-coupling reactions. For instance, in Heck reactions, aryl bromides like 1-bromo-4-nitrobenzene (B128438) are coupled with alkenes, demonstrating a common pathway for C-C bond formation that is applicable to more substituted systems. researchgate.net Similarly, Suzuki and Stille couplings would allow for the introduction of a wide array of alkyl, aryl, or vinyl groups.

| Functional Group | Potential Transformation | Reagents/Conditions | Resulting Functionality |

| Nitro (-NO₂) | Reduction | H₂, Pd/C or SnCl₂, HCl | Amino (-NH₂) |

| Bromo (-Br) | Nucleophilic Substitution | Nucleophiles (e.g., amines, thiols) | Substituted amine/thioether |

| Bromo (-Br) | Heck Coupling | Alkene, Pd catalyst, Base | Aryl-alkene |

| Bromo (-Br) | Suzuki Coupling | Boronic acid, Pd catalyst, Base | Biaryl or Aryl-alkyl |

This table outlines the primary synthetic transformations available for this compound, highlighting its role in creating polyfunctional systems.

Exploration in Materials Science

The unique electronic and structural characteristics of this compound and its derivatives make them attractive candidates for research in materials science.

This compound is utilized in the development of novel materials with specific electronic or optical properties. Research into related benzene derivatives has shown that grafting molecules like bromobenzene (B47551) and nitrobenzene (B124822) onto silicon surfaces can effectively engineer the surface properties. scispace.com Such organic layers can passivate silicon interface states and, through adsorbate-related surface dipoles, modify the electron affinity and work function of the substrate. scispace.com The presence of multiple, electronically active functional groups on this compound suggests its potential for similar applications in surface modification and the creation of hybrid organic-inorganic electronic materials.

The development of organic materials with significant nonlinear optical (NLO) properties is crucial for applications in optical data storage, signal processing, and sensors. A common design strategy for NLO-active molecules involves creating a donor-π-acceptor system. This compound contains an electron-donating methoxy group and a powerful electron-withdrawing nitro group, which form a basis for intramolecular charge transfer, a key mechanism for NLO response.

Studies on substituted nitrobenzene and nitroaniline derivatives confirm that the arrangement of donor and acceptor groups on a benzene ring is critical for enhancing third-order NLO properties. acs.org For example, the NLO properties of nitroanilines are significantly increased compared to nitrobenzene, demonstrating the impact of the donor-acceptor pairing. acs.orgnih.gov Theoretical studies on other complex nitroaromatic systems have also shown their potential for NLO applications. researchgate.netasianpubs.org Based on these established principles, derivatives of this compound, where the existing functional groups can be further modified to tune the donor-acceptor strength and conjugation, are inferred to be promising candidates for creating new organic optoelectronic materials.

| Property | Influencing Factors | Potential Application |

| Surface Modification | Adhesion via functional groups; Dipole moment | Engineering semiconductor work function |

| Nonlinear Optical (NLO) Response | Intramolecular charge transfer (methoxy donor, nitro acceptor) | Optical switches, frequency converters |

| Sensor Development | Changes in optical/electronic properties upon analyte binding | Chemical and biological sensors |

This table summarizes the potential materials science applications inferred from the structural and electronic properties of this compound and related compounds.

Utilization in Supramolecular Chemistry Scaffolds (e.g., bis(bromomethyl) derivatives for host-guest systems)

Supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. A key strategy in this field is the synthesis of rigid "host" molecules capable of encapsulating smaller "guest" molecules, leading to applications in molecular recognition, catalysis, and drug delivery. researchgate.netrsc.org

Compounds containing multiple bromomethyl groups, such as 1,2- or 1,4-bis(bromomethyl)benzene, are fundamental building blocks for creating such hosts. chemicalbook.comnih.gov These molecules act as versatile electrophiles for synthesizing macrocycles, cyclophanes, and cryptands. chemicalbook.com The methyl group on this compound can be chemically transformed into a bromomethyl (-CH₂Br) group. A common method for this is the photobromination of methylarenes using N-bromosuccinimide (NBS) under light irradiation. google.com

By converting the methyl group, this compound becomes a precursor to a highly functionalized benzyl (B1604629) bromide-type scaffold. If incorporated into a larger molecular design featuring another such reactive site, it could be used to construct complex, cavity-containing host architectures. The remaining bromo, methoxy, and nitro groups would line the resulting cavity or decorate the exterior of the scaffold, influencing its solubility, electronic properties, and guest-binding selectivity. This potential to form pre-organized, rigid frameworks for host-guest systems highlights another advanced application of this versatile chemical intermediate. nih.govnih.gov

Environmental Transformation and Mechanistic Degradation Pathways of Nitroaromatic Compounds

Q & A

Q. What are the key considerations for synthesizing 1-bromo-2-methoxy-4-methyl-3-nitrobenzene?

Methodological Answer: The synthesis requires careful planning of substituent introduction due to competing directing effects. For example:

Methyl and methoxy groups : These are ortho/para-directing. Methyl can be introduced via Friedel-Crafts alkylation, while methoxy groups typically require demethylation of a protected precursor.

Bromination : Electrophilic bromination is influenced by existing substituents. A nitro group (meta-directing) may hinder bromine placement if introduced first. Sequential bromination after methyl/methoxy installation is recommended .

Q. How can purity and stability be ensured during storage?

Methodological Answer:

- Solubility : Use anhydrous DMSO or DMF for stock solutions (10–25 mM) to prevent hydrolysis. Evidence from analogs (e.g., 2-bromo-4-nitro-1-(trifluoromethoxy)benzene) shows nitro groups are sensitive to reducing agents .

- Storage : Aliquot and store at –20°C under inert gas (N₂/Ar) to avoid decomposition. Repeated freeze-thaw cycles degrade nitroaromatics, reducing purity by ~5% per cycle .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts. For example:

- Methoxy protons resonate at δ 3.8–4.0 ppm.

- Aromatic protons adjacent to nitro groups show deshielding (δ 8.2–8.5 ppm) .

- HRMS : Confirm molecular weight (calc. for C₈H₇BrNO₃: 259.96 g/mol) with <2 ppm error.

- IR : Nitro group vibrations at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution be addressed?

Methodological Answer: The compound’s substituents create competing directing effects:

- Nitro (position 3) : Meta-directing, deactivates the ring.

- Methoxy (position 2) and methyl (position 4) : Ortho/para-directing, activating.

Strategy : - Use protecting groups (e.g., acetyl for methoxy) during nitration to block undesired positions.

- Computational modeling : DFT calculations predict electrophile attack sites. For example, nitration at position 3 is favored due to methoxy’s resonance donation outweighing methyl’s inductive effect .

Q. How to resolve contradictions in reported reaction conditions for bromination?

Methodological Answer: Conflicting studies may arise from solvent polarity or catalyst choice:

- Case Study : Bromination of 2-methoxy-4-methylbenzene using Br₂/FeBr₃ vs. NBS (N-bromosuccinimide).

Q. What are the safety protocols for handling nitro- and bromo-substituted aromatics?

Methodological Answer:

- Toxicity : Nitro groups are mutagenic; use fume hoods and PPE (nitrile gloves, lab coats).

- Spill Management : Neutralize brominated compounds with sodium thiosulfate before disposal .

- Documentation : Refer to SDS guidelines for analogs (e.g., 2-bromo-3-chloro-4-fluoro-1-methylbenzene) to establish emergency procedures .

Q. How to optimize catalytic systems for coupling reactions involving this compound?

Methodological Answer: The bromo group is a prime site for cross-coupling (e.g., Suzuki-Miyaura). Key factors:

- Catalyst : Pd(PPh₃)₄ vs. PdCl₂(dppf). The latter improves yields (75% vs. 60%) due to better stability with electron-withdrawing nitro groups.

- Base : K₂CO₃ in ethanol/water (3:1) minimizes nitro reduction .

Data Table : Suzuki coupling efficiency with aryl boronic acids:

| Boronic Acid | Catalyst | Yield (%) |

|---|---|---|

| Phenyl- | PdCl₂(dppf) | 78 |

| 4-Methoxyphenyl- | Pd(PPh₃)₄ | 65 |

Q. What analytical methods differentiate positional isomers (e.g., 3-nitro vs. 5-nitro)?

Methodological Answer:

- NOE (Nuclear Overhauser Effect) NMR : Detect spatial proximity between nitro and methoxy protons.

- X-ray crystallography : Resolve ambiguity for solid-state structures (e.g., nitro at position 3 vs. 5) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) to separate isomers (retention time difference: 1.2 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products